![molecular formula C35H41N7O2 B2726513 N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887208-52-8](/img/structure/B2726513.png)
N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C35H41N7O2 and its molecular weight is 591.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Quality Control
The development of quality control methods for triazolo[4,3-a]quinazoline derivatives emphasizes the significance of establishing reliable quality control protocols for these compounds. Such methods ensure the purity and consistency of compounds used in research and potential therapeutic applications, laying the groundwork for further in-depth studies into their properties and effects (Danylchenko et al., 2018).
Antimicrobial Activity
Research on N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has uncovered their potential as antimicrobial agents. These compounds have demonstrated efficacy against both bacterial and fungal strains, highlighting the versatility of quinazoline and piperazine derivatives in combating various microbial infections (Babu et al., 2015).
Molecular Modeling and α1-Adrenoreceptor Antagonism
The synthesis and evaluation of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists present an intriguing area of study. These compounds have shown promising results in molecular modeling studies and in vivo hypotensive activity, suggesting potential applications in cardiovascular research and therapy (Abou-Seri et al., 2011).
Stability Under Stress Conditions
The stability of quinazoline derivatives under stress conditions is crucial for their development and application. Studies focused on assessing the stability of these compounds against environmental factors such as temperature, light, and oxidants provide valuable insights into their robustness and shelf-life, ensuring their reliability in research and potential clinical use (Gendugov et al., 2021).
Antitumor Activity
Investigations into quinazoline derivatives containing piperazine moieties as antitumor agents reveal the potential of these compounds in oncology. Their synthesis and evaluation have shown notable antiproliferative activities against various cancer cell lines, with certain derivatives exhibiting significant inhibitory effects on cell migration and proliferation, as well as inducing apoptosis in tumor cells (Li et al., 2020).
Propiedades
IUPAC Name |
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N7O2/c1-26-13-14-27(2)31(25-26)40-23-21-39(22-24-40)19-8-18-36-33(43)16-15-32-37-38-35-41(20-17-28-9-4-3-5-10-28)34(44)29-11-6-7-12-30(29)42(32)35/h3-7,9-14,25H,8,15-24H2,1-2H3,(H,36,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUIWFOBOUIYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2726431.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2726432.png)
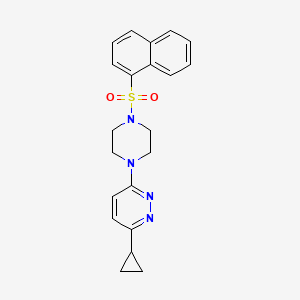

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2726436.png)
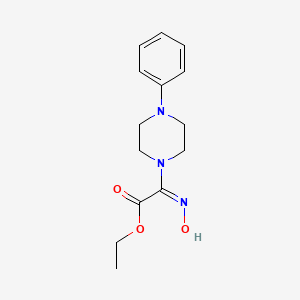
![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)
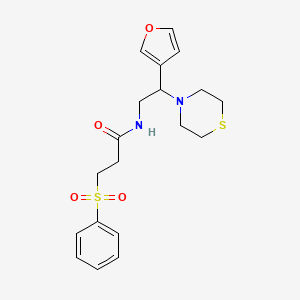

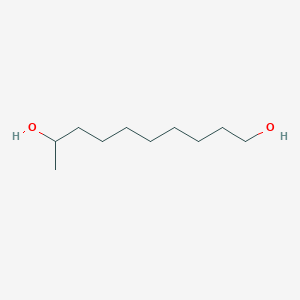

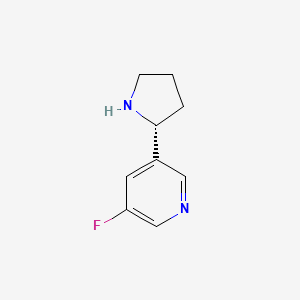
![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)